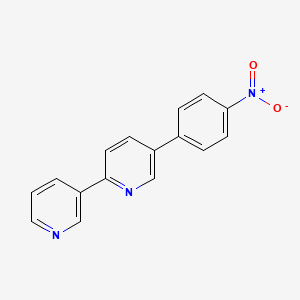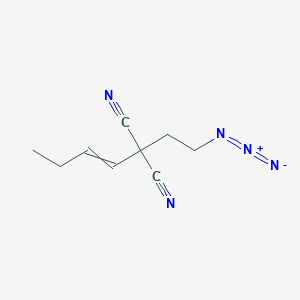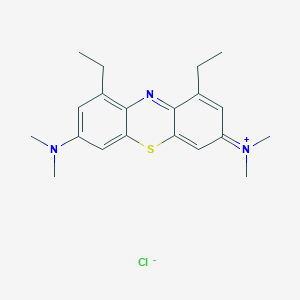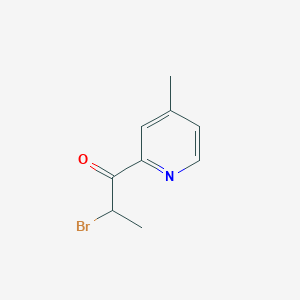![molecular formula C19H24ClN3 B12603534 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918480-93-0](/img/structure/B12603534.png)
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is an organic compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 3-phenylpropylamine.
Formation of Intermediate: The 6-chloropyridine is reacted with formaldehyde and hydrogen chloride to form 6-chloropyridin-3-ylmethyl chloride.
Final Coupling: The intermediate is then reacted with 3-phenylpropylamine in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Replacement of the chlorine atom with nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
- 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine
Comparison: 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and therapeutic potential.
Propiedades
Número CAS |
918480-93-0 |
|---|---|
Fórmula molecular |
C19H24ClN3 |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
1-[(6-chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C19H24ClN3/c20-19-9-8-18(15-21-19)16-23-13-11-22(12-14-23)10-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14,16H2 |
Clave InChI |
GPTHLKQXTRNVMD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


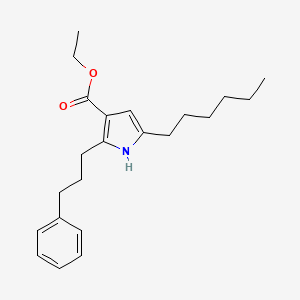
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
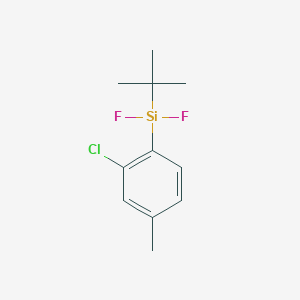
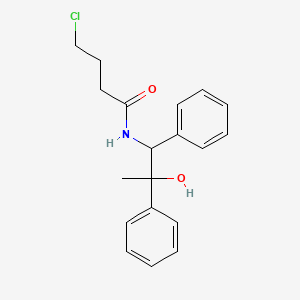
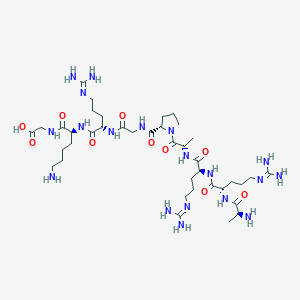
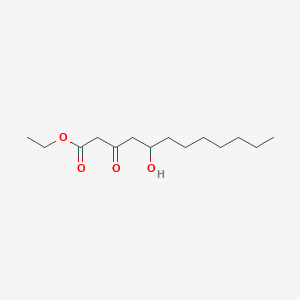
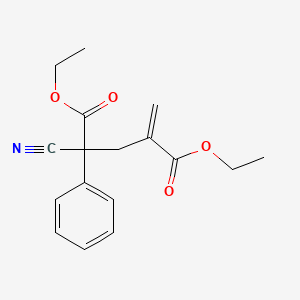
![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
